molecular formula C20H24N2O2 B5729607 N,N'-4,4'-biphenyldiyldibutanamide

N,N'-4,4'-biphenyldiyldibutanamide

Cat. No. B5729607
M. Wt: 324.4 g/mol
InChI Key: NRORDPABSMDVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-4,4'-biphenyldiyldibutanamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its various applications in research. BPN is a derivative of 4,4'-biphenyldicarboxylic acid and butanamine, and its chemical formula is C24H28N2O2.

Mechanism of Action

The mechanism of action of N,N'-4,4'-biphenyldiyldibutanamide involves its ability to chelate metal ions. N,N'-4,4'-biphenyldiyldibutanamide forms a stable complex with metal ions through its amide groups, leading to a change in its fluorescence intensity. The metal-N,N'-4,4'-biphenyldiyldibutanamide complex can be used for the detection of metal ions in various biological and environmental samples.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiyldibutanamide does not have any known biochemical or physiological effects as it is primarily used as a fluorescent probe for metal ion detection. However, the metal-N,N'-4,4'-biphenyldiyldibutanamide complex can be used to study the role of metal ions in biological systems and their effects on various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-4,4'-biphenyldiyldibutanamide as a fluorescent probe for metal ion detection include its high sensitivity, selectivity, and stability. N,N'-4,4'-biphenyldiyldibutanamide can detect metal ions at low concentrations, and its complex with metal ions is stable in various solvents and pH conditions. However, N,N'-4,4'-biphenyldiyldibutanamide has some limitations, such as its limited solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

For the use of N,N'-4,4'-biphenyldiyldibutanamide in scientific research include its application in the detection of other metal ions, such as mercury and lead, and the development of new N,N'-4,4'-biphenyldiyldibutanamide derivatives with improved properties. N,N'-4,4'-biphenyldiyldibutanamide can also be used in the synthesis of new MOFs and CPs with potential applications in catalysis, gas storage, and drug delivery. Additionally, N,N'-4,4'-biphenyldiyldibutanamide can be used in the study of metal ion homeostasis and its role in various diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N,N'-4,4'-biphenyldiyldibutanamide involves the reaction of 4,4'-biphenyldicarboxylic acid with butanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-4,4'-biphenyldiyldibutanamide as a white solid with a melting point of 135-137°C.

Scientific Research Applications

N,N'-4,4'-biphenyldiyldibutanamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. N,N'-4,4'-biphenyldiyldibutanamide forms a complex with these metal ions, leading to a change in its fluorescence intensity, which can be measured using spectroscopy. N,N'-4,4'-biphenyldiyldibutanamide has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs).

properties

IUPAC Name

N-[4-[4-(butanoylamino)phenyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-5-19(23)21-17-11-7-15(8-12-17)16-9-13-18(14-10-16)22-20(24)6-4-2/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORDPABSMDVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-4,4'-biphenyldiyldibutanamide

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